molecular formula C9H2BrF10N B12112661 5-Bromo-2,3-bis-pentafluoroethyl-pyridine

5-Bromo-2,3-bis-pentafluoroethyl-pyridine

Katalognummer: B12112661
Molekulargewicht: 394.01 g/mol
InChI-Schlüssel: IHWQZXKXUVEDQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,3-bis-pentafluoroethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of bromine and pentafluoroethyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine typically involves the reaction of 2,3-difluoropyridine with bromine and pentafluoroethyl reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a precursor, which is then reacted with vinylstannane and monothioacetic acids to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,3-bis-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,3-bis-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine involves its interaction with molecular targets, such as enzymes or receptors, through its electron-withdrawing groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or as a chemical reagent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(pentafluoroethyl)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)isonicotinic acid

Uniqueness

5-Bromo-2,3-bis-pentafluoroethyl-pyridine is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing properties compared to similar compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing substituents .

Eigenschaften

Molekularformel

C9H2BrF10N

Molekulargewicht

394.01 g/mol

IUPAC-Name

5-bromo-2,3-bis(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C9H2BrF10N/c10-3-1-4(6(11,12)8(15,16)17)5(21-2-3)7(13,14)9(18,19)20/h1-2H

InChI-Schlüssel

IHWQZXKXUVEDQF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.